5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents such as a methyl group, a morpholine-4-carbonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[3,2-d]pyrimidine core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholine-4-carbonyl Group: This step involves the acylation of the pyrrolo[3,2-d]pyrimidine core with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine-4-carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Research: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt/mTOR pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Similar structure with a thiopyrano ring instead of a pyrrolo ring.
Pyrido[2,3-d]pyrimidin-5-one: Similar core structure but with different substituents.
Uniqueness
5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to modulate key signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-20-11-13(16(23)21-7-9-26-10-8-21)14-15(20)17(24)22(18(25)19-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHYMXFAYGZJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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